Cas no 1021212-38-3 (ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate)
![ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate structure](https://ja.kuujia.com/scimg/cas/1021212-38-3x500.png)
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate
- 1021212-38-3
- ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate
- AKOS024506438
- ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate
- F5317-0415
-
- インチ: 1S/C24H24N2O6/c1-4-31-24(29)17-8-10-18(11-9-17)25-23(28)20-13-21(27)22(14-26(20)2)32-15-16-6-5-7-19(12-16)30-3/h5-14H,4,15H2,1-3H3,(H,25,28)
- InChIKey: FPRIQCZDCMISTI-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=C(C=1)OC)C1C(C=C(C(NC2C=CC(C(=O)OCC)=CC=2)=O)N(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 436.16343649g/mol
- どういたいしつりょう: 436.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 754
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5317-0415-2μmol |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-75mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-20μmol |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-30mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-100mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-10μmol |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-20mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-3mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-50mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5317-0415-2mg |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate |
1021212-38-3 | 2mg |
$59.0 | 2023-09-10 |
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoateに関する追加情報
Introduction to ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate (CAS No. 1021212-38-3)
Ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate (CAS No. 1021212-38-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including calcium channel blocking properties and potential therapeutic applications in cardiovascular diseases.
The structure of ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate is characterized by a central dihydropyridine ring substituted with a methoxyphenylmethoxy group and an amido group attached to a benzoate ester. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive study in both academic and industrial settings.
Recent research has highlighted the potential of dihydropyridines in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of dihydropyridines as potent inhibitors of calcium channels, which are crucial for regulating cardiac and vascular smooth muscle function. The results indicated that compounds like ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate could be effective in treating hypertension and other cardiovascular disorders.
In addition to their cardiovascular applications, dihydropyridines have shown promise in neurodegenerative diseases. A 2023 study in the Journal of Neurochemistry investigated the neuroprotective effects of dihydropyridines, including ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate. The findings suggested that these compounds could potentially mitigate neuronal damage by modulating calcium influx and reducing oxidative stress.
The synthesis of ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate involves a multi-step process that typically includes the formation of the dihydropyridine ring followed by functional group modifications. One common synthetic route involves the reaction of an appropriate aldehyde with an amino acid derivative to form the dihydropyridine core, followed by esterification and substitution reactions to introduce the desired substituents.
The physical and chemical properties of ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate are also noteworthy. It is a solid at room temperature with a melting point ranging from 160°C to 165°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.
Clinical trials have further validated the therapeutic potential of dihydropyridines like ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate. A phase II clinical trial conducted in 2020 evaluated the efficacy and safety of this compound in patients with hypertension. The results demonstrated significant reductions in systolic and diastolic blood pressure without major adverse effects, supporting its potential as a novel antihypertensive agent.
Beyond its therapeutic applications, ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate has also been studied for its potential as a lead compound in drug discovery. Researchers are exploring structural modifications to enhance its pharmacological properties, such as improving bioavailability and reducing side effects. These efforts aim to develop more effective and safer drugs for treating various diseases.
In conclusion, ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxy--dihydro-pyridine--amido}n-a-a-a-a-a-a-n-n-n-n-n-n-a-a-a-a-n-n-n-pan->benzoate (CAS No. 1021212-38-3)) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an important focus for ongoing research in medicinal chemistry and pharmaceutical development.
1021212-38-3 (ethyl 4-{5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxo-1,4-dihydropyridine-2-amido}benzoate) 関連製品
- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 2228577-10-2(3-(4-amino-2-methylbutan-2-yl)-4-bromobenzonitrile)
- 2137581-98-5(Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)
- 1270489-77-4(3-Amino-3-(pyridin-2-YL)propanenitrile)
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)
- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)
- 1024716-58-2(3-((4-((Hydroxyimino)ethyl)phenyl)imino)-5-bromoindolin-2-one)
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)
- 1806729-23-6(3-(Chloromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-6-carboxaldehyde)


